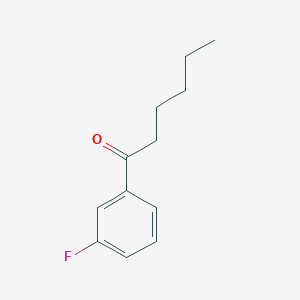

1-(3-Fluorophenyl)hexan-1-one

描述

1-(3-Fluorophenyl)hexan-1-one is a fluorinated aromatic ketone characterized by a hexanone chain attached to a 3-fluorophenyl group. The fluorine atom at the meta position on the aromatic ring introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound has been utilized in synthetic chemistry, particularly in the development of derivatives for pharmaceutical and materials research . Its IUPAC name and structural features differentiate it from other hexanone derivatives, as the fluorine substituent modulates aromatic ring reactivity and intermolecular interactions.

属性

IUPAC Name |

1-(3-fluorophenyl)hexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h5-7,9H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWUGYNIYKLLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Substrate Considerations

The Friedel-Crafts acylation involves electrophilic substitution where an acylium ion (generated from hexanoyl chloride and a Lewis acid like AlCl₃) reacts with 3-fluorobenzene. The fluorine substituent deactivates the aromatic ring, reducing reactivity compared to non-fluorinated arenes. However, the meta-directing nature of fluorine ensures regioselectivity, favoring acylation at the para position relative to the fluorine.

Key Reaction Conditions:

Limitations and Optimization Strategies

Low yields in traditional Friedel-Crafts acylation arise from the electron-withdrawing effect of fluorine. To enhance efficiency, modern adaptations employ:

-

Microwave-assisted synthesis: Reduces reaction time from 24 hours to 2 hours.

-

Ionic liquid solvents: Improve catalyst recycling and regioselectivity.

Grignard Reagent-Based Synthesis

Grignard Formation and Ketone Synthesis

This two-step method involves generating 3-fluorophenylmagnesium bromide from 1-bromo-3-fluorobenzene and magnesium, followed by reaction with hexanoyl chloride or Weinreb amide (N-methoxy-N-methylhexanamide).

Procedure Overview:

-

Grignard Reagent Preparation:

-

Ketone Formation:

Advantages Over Friedel-Crafts

-

Higher Yields: 70% vs. 40% for Friedel-Crafts.

-

Reduced Byproducts: Controlled stoichiometry minimizes di-addition.

Cross-Coupling Methodologies

Kumada Coupling

A nickel- or palladium-catalyzed reaction between 3-fluorophenylmagnesium bromide and hexanoyl chloride. This method offers superior functional group tolerance but requires stringent anhydrous conditions.

Optimized Parameters:

Suzuki-Miyaura Coupling

Though less common for ketone synthesis, this method couples 3-fluorophenylboronic acid with hexanoyl chloride derivatives. Challenges include boronic acid stability and transmetalation efficiency.

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Scalability | Cost |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 35–45% | 24–48 h | Moderate | Low |

| Grignard/Weinreb Amide | 65–75% | 6–8 h | High | Moderate |

| Kumada Coupling | 60–68% | 12 h | Low | High |

Key Insights:

-

Grignard/Weinreb Amide balances yield and scalability for industrial applications.

-

Friedel-Crafts remains viable for small-scale academic synthesis due to lower catalyst costs.

Purification and Characterization Techniques

Chromatographic Purification

化学反应分析

Types of Reactions: 1-(3-Fluorophenyl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3-fluorobenzoic acid.

Reduction: 1-(3-fluorophenyl)hexanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

1-(3-Fluorophenyl)hexan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Friedel-Crafts Acylation: It can be synthesized via the Friedel-Crafts acylation of 3-fluorobenzene with hexanoyl chloride using a Lewis acid catalyst like aluminum chloride. This method is advantageous for producing high yields under controlled conditions.

- Suzuki-Miyaura Coupling: Another synthetic route involves coupling 3-fluorophenylboronic acid with hexanoyl chloride in the presence of palladium catalysts, yielding the desired product under mild conditions.

Medicinal Chemistry

The compound is investigated for its potential pharmacological properties:

- Psychoactive Effects: Research indicates that it interacts with monoamine transporters, inhibiting the reuptake of neurotransmitters such as dopamine and serotonin. This mechanism contributes to its stimulant effects, which may have implications for treating mood disorders and ADHD.

- Precursor for Pharmaceutical Agents: Its structure allows it to serve as a precursor for developing new psychoactive substances and analogs.

Material Science

In material science, this compound is utilized to develop novel materials:

- Fluorinated Polymers: The incorporation of fluorine can enhance material properties such as chemical resistance and thermal stability.

Analytical Chemistry

The compound is also employed as a standard or reference material in various analytical techniques:

- Chromatography and Spectroscopy: Its unique properties make it suitable for calibrating instruments and validating methods used in chemical analysis.

Pharmacological Effects

Research findings indicate several pharmacological effects associated with this compound:

- Stimulant Properties: Increases energy levels, alertness, and mood elevation.

- Potential Therapeutic Applications: Its interaction with neurotransmitter systems suggests potential applications in treating psychological disorders.

Toxicological Assessments

While this compound exhibits stimulant effects, toxicological studies have raised concerns about its safety profile:

- Higher doses may pose risks of toxicity, emphasizing the need for further research into dose-response relationships and long-term health effects.

作用机制

The mechanism of action of 1-(3-Fluorophenyl)hexan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing psychoactive effects.

相似化合物的比较

Structural and Electronic Differences

1-(4-Bromo-1,2-dimethyl-1H-imidazol-5-yl)hexan-1-one

- Substituents : Bromine and dimethylimidazole group.

1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one

- Substituents : Benzoxadiazole and triazole heterocycles.

- Key Differences : The fused aromatic systems increase polarity and enable π-π stacking and hydrogen bonding, enhancing solubility in polar solvents. In contrast, the fluorophenyl group in the target compound reduces polarity but may improve lipid membrane permeability .

Alkyl-Substituted Phenylhexanones (e.g., 2c–2g in )

- Substituents : Ethyl, n-propyl, iso-propyl, n-butyl, and iso-butyl groups.

- Key Differences : Alkyl groups increase lipophilicity and steric bulk, affecting crystallinity and melting points (142–201°C). Fluorine’s smaller size and electronegativity likely result in lower melting points and distinct crystal packing .

Reactivity and Functionalization

1-(4-(4-Aminobutoxy)-3-chloro-2,6-dihydroxyphenyl)hexan-1-one Hydrochloride

- Substituents: Amino, chloro, and hydroxyl groups.

- Key Differences: The amino and hydroxyl groups enable hydrogen bonding and salt formation (e.g., hydrochloride), enhancing water solubility. The fluorine in 1-(3-fluorophenyl)hexan-1-one lacks such proton-donor capabilities, limiting its solubility in aqueous media .

(RS)-1-Phenyl-2-(pyrrolidine-1-yl)hexan-1-one

- Substituents : Pyrrolidine (cyclic amine).

- This difference is critical in pharmacological contexts, as pyrrolidine derivatives are common in psychoactive substances .

Pharmacological and Material Science Relevance

Alpha-PHP and MPHP ()

- Substituents : Pyrrolidine and methylphenyl groups.

- Key Differences : These compounds exhibit stimulant effects due to their pyrrolidine moieties, which interact with neurotransmitter transporters. The absence of such groups in this compound suggests divergent biological activity .

1-(3-Fluoro-4-methoxyphenyl)propan-1-one

- Substituents : Fluoro and methoxy groups.

- Key Differences: The methoxy group’s electron-donating effect counterbalances fluorine’s electron withdrawal, altering aromatic ring reactivity. This compound’s shorter chain (propanone vs. hexanone) reduces lipophilicity compared to the target compound .

1-(3,4-Dihydroxyphenyl)hexan-3-one

- Substituents : Dihydroxyphenyl group.

- Key Differences : The catechol moiety enables strong hydrogen bonding and oxidation sensitivity, making it suitable for antioxidant studies. The target compound’s fluorine and hexan-1-one chain prioritize stability and lipophilicity .

生物活性

1-(3-Fluorophenyl)hexan-1-one is a synthetic compound classified under the cathinones, which are psychoactive substances structurally related to amphetamines. The presence of a fluorine atom on the phenyl ring significantly influences its chemical properties and biological activity. This compound has garnered attention for its potential applications in neuroscience and pharmacology due to its interaction with neurotransmitter systems.

The primary mechanism of action for this compound involves its interaction with monoamine transporters, specifically the inhibition of the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing central nervous system stimulation and producing psychoactive effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Psychoactive Effects : The compound acts similarly to other stimulants by increasing energy, alertness, and mood elevation.

- Potential Therapeutic Applications : Its influence on neurotransmitter systems suggests potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorine at meta position | Inhibits reuptake of dopamine and serotonin |

| 1-(4-Fluorophenyl)hexan-1-one | Fluorine at para position | Similar stimulant effects but different receptor affinities |

| 1-(3-Chlorophenyl)hexan-1-one | Chlorine instead of fluorine | Varies in reactivity and biological effects compared to fluorinated analogs |

Study on Neurotransmitter Interaction

A study published in Molecules examined various cathinones, including this compound, assessing their effects on neurotransmitter uptake. The findings confirmed that this compound significantly inhibits the reuptake of serotonin and norepinephrine, contributing to its stimulant properties .

Antimicrobial Activity

Another research article explored the antimicrobial properties of related compounds. While this compound was not directly tested for antimicrobial activity, structural analogs demonstrated significant efficacy against various bacterial strains, suggesting potential for further investigation into the antimicrobial properties of this compound .

Toxicological Assessments

Toxicological studies have indicated that while this compound exhibits stimulant effects, it may also pose risks of toxicity at higher doses. These studies highlight the importance of understanding dose-response relationships and potential long-term effects on health .

常见问题

Q. What are the optimal synthetic routes for 1-(3-Fluorophenyl)hexan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation , where a hexanoyl chloride reacts with 3-fluorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key considerations include:

- Catalyst selection : AlCl₃ is preferred due to its efficiency in activating acyl chlorides.

- Solvent choice : Use dichloromethane or nitrobenzene to stabilize the acylium ion intermediate.

- Temperature control : Maintain 0–5°C to minimize side reactions like polyacylation.

Q. Optimization Table :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylation |

| Reaction Time | 4–6 hours | Reduces decomposition |

| Workup Procedure | Quench with ice/HCl | Prevents over-hydrolysis |

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The fluorine atom induces deshielding in adjacent protons (e.g., aromatic H at δ 7.2–7.8 ppm). The hexanone chain shows a triplet for the α-methylene group (δ 2.5–2.8 ppm) due to coupling with fluorine .

- 13C NMR : The ketone carbon appears at δ 205–210 ppm, while the fluorinated aromatic carbons are split due to ¹³C-¹⁹F coupling .

- IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the ketone group.

- Mass Spectrometry (MS) : Look for the molecular ion [M]⁺ at m/z 196 (C₁₁H₁₃FO⁺) and fragments like [C₆H₅F]⁺ (m/z 95) .

Q. What crystallographic methods are suitable for resolving the structure of this compound?

Methodological Answer:

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., rotational barriers) or solvent interactions . Strategies include:

- Variable Temperature NMR : Identify conformational changes by analyzing peak splitting at different temperatures.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian software) to validate assignments .

Q. What computational approaches predict the reactivity of the fluorophenyl group in nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The meta-fluorine position is less reactive due to electron-withdrawing effects .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions like nitration or halogenation .

Q. Example DFT Results :

| Position | Fukui Index (f⁻) | Reactivity Ranking |

|---|---|---|

| Para to F | 0.12 | Low |

| Ortho to F | 0.08 | Very Low |

| Meta to F | 0.25 | Moderate |

Q. How can metabolic pathways of this compound be studied in vitro?

Methodological Answer:

- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and monitor metabolites via LC-MS/MS.

- Isotope Labeling : Synthesize a ¹⁸O-labeled ketone to track oxidative transformations .

- Enzyme Inhibition Studies : Use CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. How are byproducts analyzed during scale-up synthesis of this compound?

Methodological Answer:

- GC-MS/HPLC : Detect impurities using a C18 column (ACN/water gradient) and compare retention times with standards .

- Mechanistic Insights : Common byproducts include diacylated derivatives (from excess acyl chloride) or ring-fluorinated isomers (due to catalyst rearrangement) .

Q. What role does the fluorine substituent play in the compound’s electronic properties?

Methodological Answer:

- Hammett Constants : The meta-F group has σₚ = 0.34, indicating moderate electron-withdrawing effects. This stabilizes the ketone via resonance but deactivates the ring toward electrophiles .

- Cyclic Voltammetry : Measure reduction potentials to assess electron-deficient aromatic systems.

Q. How can photostability be evaluated for this compound?

Methodological Answer:

- UV Irradiation Studies : Expose to 254 nm UV light and monitor degradation via HPLC.

- Radical Trapping : Add antioxidants (e.g., BHT) to assess radical-mediated pathways .

Q. What strategies improve crystallization success for X-ray analysis?

Methodological Answer:

- Solvent Screening : Test polar/non-polar mixtures (e.g., ethanol/water) to induce nucleation.

- Seeding : Introduce microcrystals from similar compounds (e.g., 1-(3,4-dihydroxyphenyl)hexan-1-one ).

- Temperature Gradients : Slowly cool from 40°C to 4°C to grow larger crystals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。